4-((2-(4-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione
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Overview
Description
4-((2-(4-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(4-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione typically involves the reaction of 2-mercaptoquinazoline with 2-(4-methylpiperidin-1-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-((2-(4-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted quinazoline derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its anticancer properties, particularly as a kinase inhibitor.
Industry: The compound can be used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-((2-(4-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets. In medicinal applications, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-((2-(4-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-one: Similar structure but with an oxygen atom instead of sulfur.
4-((2-(4-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-sulfone: Contains a sulfone group instead of a thione group
Uniqueness
The uniqueness of 4-((2-(4-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione lies in its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-[2-(4-methylpiperidin-1-yl)ethylamino]-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-12-6-9-20(10-7-12)11-8-17-15-13-4-2-3-5-14(13)18-16(21)19-15/h2-5,12H,6-11H2,1H3,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDNILSHSVKYQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNC2=NC(=S)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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